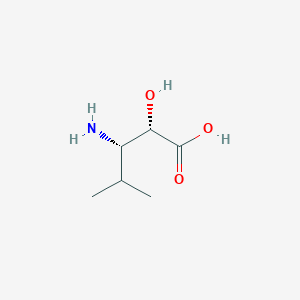

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

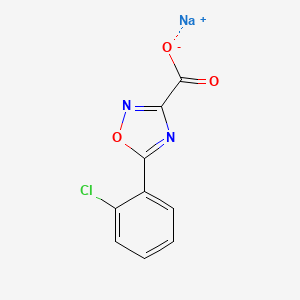

“(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid” is an organic compound that belongs to the class of amino acids. The (2S,3S) notation indicates that it has two chiral centers, both of which have an S configuration . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule .

Synthesis Analysis

While specific synthesis methods for “(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid” were not found, a related compound, “(2S,3S)-3-Aroyl Pyroglutamic Acid Amides”, has been synthesized through a three-step sequence. This process involves the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids via a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) .

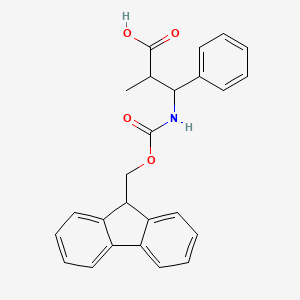

Molecular Structure Analysis

The molecular structure of “(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid” is characterized by the presence of two chiral centers, both of which have an S configuration . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule .

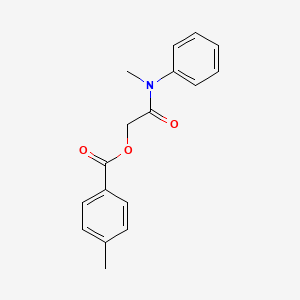

Chemical Reactions Analysis

While specific chemical reactions involving “(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid” were not found, a related compound, cinnamic acid, has been subjected to bromination, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic Acid Applications

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid is a chiral amino acid that has garnered interest in various scientific research fields due to its unique structure and potential applications. Below is a detailed analysis of its applications across different scientific domains.

Synthesis of Complex Natural Products: The stereochemistry of (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid makes it a valuable building block in the synthesis of complex natural products, particularly those with intricate three-dimensional structures. Researchers have utilized this compound in the total synthesis of diterpene alkaloids, which are known for their significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties .

Plant Elicitors for Crop Protection: Studies have shown that derivatives of (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid can act as plant elicitors. These compounds induce resistance in plants against temperature stress and pathogen attacks, offering a novel approach to crop protection and pest management. The application of these elicitors has demonstrated enhanced resistance against fungal, bacterial, and viral diseases in various plant species .

Enantioselective Syntheses: The chiral nature of (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid is exploited in enantioselective syntheses, which are crucial for producing pharmaceuticals and other biologically active molecules. The compound’s enantiomers can be used to synthesize other important chiral amino acids and derivatives, which are essential in the development of new drugs and treatments .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is suggested that it may interact with an isomerase . Isomerases are enzymes that catalyze the structural rearrangement of molecules, playing a crucial role in various biological processes.

Mode of Action

It is suggested that it might be involved in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into the phenazine ring system . This process could potentially lead to changes in the structure and function of the target molecule, influencing its biological activity.

Biochemical Pathways

It is suggested that it might be involved in the formation of the phenazine ring system . Phenazines are a group of compounds with diverse biological activities, including antibiotic, antitumor, and immunosuppressive properties.

Result of Action

Given its potential interaction with isomerases and involvement in the formation of the phenazine ring system, it might influence various biological processes and pathways .

Eigenschaften

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)4(7)5(8)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFAZNNHAIDEBD-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)

![N-(furan-2-ylmethyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2884036.png)

![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)

![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)

![2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2884054.png)